3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-1-2-6-5(3-4)7(14)8(17-6)9(15)16/h1-3H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGBCMUYUSWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(S2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods
This can be achieved through various chemical synthesis techniques, including the use of trifluoromethylating agents and appropriate reaction conditions .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enabling structural diversification for pharmacological studies.
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Key Findings :
Acylhydrazone Formation
The amino group reacts with aldehydes to form acylhydrazones, a strategy employed in antimicrobial agent development.
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Key Findings :
Ring Functionalization
The benzo[b]thiophene core participates in electrophilic substitution and cross-coupling reactions.
Halogenation
Cross-Coupling
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-Aryl-3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 70–85% |
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Key Findings :
Reduction and Oxidation
The amino and carboxylic acid groups participate in redox reactions.
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Key Findings :
Protection/Deprotection Strategies
The amino group is protected for selective functionalization.
Mechanistic Insights
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Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the C4 position .
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Steric Hindrance : The amino group at C3 limits reactivity at adjacent positions, favoring functionalization at C4 or C7 .
Tables of Biological Activity Correlations
Table 1: Anticancer Activity of Derivatives
| Derivative | Cell Line | IC<sub>50</sub> (µM) | Mechanism |
|---|---|---|---|
| 3-Amino-5-(trifluoromethyl)-benzothiophene-2-amide | A549 | < 1 | Apoptosis induction |
| Ethyl ester derivative | MCF-7 | 2.5 | Tubulin polymerization inhibition |
Table 2: Antimicrobial Activity
| Acylhydrazone Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-N'-(Pyridin-2-ylmethylene) derivative | Methicillin-resistant S. aureus | 4 |
| (E)-N'-(4-Nitrobenzylidene) derivative | E. coli | 8 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, as anticancer agents. For instance, derivatives targeting the RhoA/ROCK pathway have shown promising anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 . The mechanism involves inhibiting cell migration and invasion while promoting apoptosis.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Structure-activity relationship studies suggest that modifications to the benzothiophene scaffold can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives exhibited IC50 values comparable to standard inhibitors like galantamine .
Case Study 1: Synthesis and Evaluation of Benzothiophene Derivatives
A study synthesized a series of benzothiophene-chalcone hybrids and evaluated their biological activities against AChE and BChE. The findings indicated that specific substitutions at the 3-position significantly improved enzyme inhibition, suggesting that this compound could be further optimized for enhanced therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzothiophene derivatives against Staphylococcus aureus. Compounds derived from this scaffold demonstrated significant activity with minimum inhibitory concentrations indicating their potential as new antibiotic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these kinases by binding to their active sites, thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for developing anticancer therapies .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key substituent differences among thiophene derivatives significantly impact their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Core structure : The benzo[b]thiophene core (vs. simple thiophene) increases aromaticity and planarity, which may enhance binding to biological targets (e.g., enzymes) .
Physicochemical Properties
- Solubility : The carboxylic acid group (-COOH) in the target compound increases water solubility compared to ester derivatives (e.g., ethyl or methyl esters) .
- Crystallography: Simple thiophene derivatives (e.g., ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) crystallize in monoclinic systems with hydrogen bonding (2.554 Å), suggesting similar packing patterns for the target compound .
Biological Activity
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with a unique benzothiophene core structure. This compound has garnered attention due to its potential biological activities, including its role as an inhibitor in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
IUPAC Name: 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Molecular Formula: C10H6F3NO2S
CAS Number: 1609255-54-0
Molecular Weight: 289.27 g/mol
This compound features both an amino group and a trifluoromethyl group, which contribute to its distinctive chemical behavior and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a kinase inhibitor and its effects on different biological systems.
Kinase Inhibition
One of the primary areas of research involves the compound's ability to inhibit specific protein kinases, which are crucial in regulating cellular functions. For instance, it has been noted for its potential role in targeting kinases involved in cancer pathways.
Study on Cholinesterase Inhibition
A recent study investigated the inhibitory effects of related benzothiophene compounds on cholinesterases (AChE and BChE). While not directly testing this compound, the findings from this study provide insights into the structure-activity relationship that could be relevant for our compound.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 5f | 62.10 | N/A |
| 5h | N/A | 24.35 |
These results indicate that modifications to the benzothiophene scaffold can significantly enhance inhibitory activity against cholinesterases, suggesting that similar modifications could be explored for this compound to optimize its bioactivity .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between benzothiophene derivatives and their target enzymes. These studies suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amino group may participate in hydrogen bonding with active site residues .
Cell Viability Studies
In vitro studies using SH-SY5Y neuroblastoma cells have shown that certain benzothiophene derivatives exhibit low cytotoxicity at effective concentrations, indicating their potential therapeutic window. For instance, compounds tested at concentrations up to 200 μM did not significantly affect cell viability .
Q & A
Q. What are the standard synthetic routes for 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with the construction of the benzo[b]thiophene core. A common approach includes:
- Cyclization reactions : Using substituted thiophene precursors with appropriate directing groups to form the fused benzene-thiophene system.
- Functionalization : Introducing the trifluoromethyl group via electrophilic substitution or coupling reactions, followed by amino group installation via reduction of nitro intermediates or direct amination.
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic or basic conditions .
Key characterization methods: NMR (¹H/¹³C/¹⁹F), HPLC for purity, and mass spectrometry to confirm molecular weight .
Q. How is the stability of this compound assessed under standard laboratory conditions?
Stability studies focus on:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Chemical stability : Exposure to light, humidity, and oxidizing agents (e.g., H₂O₂) to monitor structural integrity via FTIR and UV-Vis spectroscopy.
- Solution stability : Monitoring pH-dependent degradation in solvents (e.g., DMSO, ethanol) using HPLC .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a versatile scaffold for:
- Drug discovery : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and carboxylic acid groups allow derivatization into amides or esters for target-specific activity.
- Biological probes : Fluorescent tagging or radiolabeling for receptor-binding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
Contradictions often arise from variations in:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Compound purity : Confirm via LC-MS and adjust synthetic protocols to minimize impurities.
- Substituent effects : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl) to isolate electronic or steric contributions .
Q. What strategies optimize the yield of benzo[b]thiophene derivatives during cyclization?
Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitutions?
The strong electron-withdrawing nature of the -CF₃ group:
Q. What methodologies are used to evaluate the anti-inflammatory activity of derivatives?
- In vitro assays : COX-1/COX-2 inhibition assays and TNF-α suppression in macrophage models.
- In vivo models : Carrageenan-induced paw edema in rodents, with dose-response comparisons to standard drugs (e.g., indomethacin).
- SAR analysis : Correlate substituent modifications (e.g., halogenation at position 5) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
